molecular formula C18H21N3O3S B2812730 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea CAS No. 1203104-04-4

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

Cat. No.: B2812730
CAS No.: 1203104-04-4
M. Wt: 359.44
InChI Key: VATOSSGVQCAPCR-UHFFFAOYSA-N
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Description

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea is a synthetic small molecule characterized by a tetrahydroquinoline core modified with an ethylsulfonyl group at the 1-position and a phenylurea moiety at the 6-position. Its ethylsulfonyl group may enhance solubility or influence target binding, while the phenylurea could contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-25(23,24)21-12-6-7-14-13-16(10-11-17(14)21)20-18(22)19-15-8-4-3-5-9-15/h3-5,8-11,13H,2,6-7,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOSSGVQCAPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodosobenzene, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction can lead to modified tetrahydroquinoline structures .

Scientific Research Applications

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with biological molecules, while the tetrahydroquinoline ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)

  • Structure: Shares the tetrahydroquinoline core but substitutes the 1-position with a 2-cyanoethyl group and the 6-position with a diazenyl-benzonitrile group.
  • Applications: Used as a diagnostic leveler in Au electrodeposition within ionic liquid electrolytes. Exhibits interfacial adsorption behavior detectable via spectroelectrochemical methods .
  • Key Differences : Unlike the target compound, CTDB lacks a sulfonyl or urea group, emphasizing its role in electrochemistry rather than medicinal applications.

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

  • Structure : Differs only at the 1-position substituent (cyclopropanecarbonyl vs. ethylsulfonyl).
  • The cyclopropanecarbonyl group may confer distinct steric or electronic effects on target binding .
  • Handling : Safety guidelines (e.g., P210: "Keep away from heat/sparks") imply shared volatility or flammability risks with sulfonyl-containing analogs .

(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide

  • Structure : Features a methoxyphenylsulfonyl group at the 1-position and an acrylamide-hydroxamate group at the 6-position.
  • Applications : Demonstrates antitumor activity in colorectal cancer models, likely via HDAC inhibition. The hydroxamate group chelates zinc in HDAC active sites .
  • Key Differences : The acrylamide-hydroxamate moiety enhances HDAC affinity compared to the phenylurea in the target compound, suggesting divergent therapeutic targets.

Benzothiazole-Linked Tetrahydroquinoline Derivatives (Patent Examples)

  • Structure: Examples include 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
  • Applications : Likely designed for kinase or enzyme inhibition, given benzothiazole and thiazolecarboxylic acid groups.
  • Key Differences : Heterocyclic substituents replace phenylurea, indicating broader target specificity in contrast to the sulfonyl/urea combination in the target compound .

Comparative Data Table

Compound 1-Position Substituent 6-Position Substituent Key Applications Notable Findings
1-(1-(Ethylsulfonyl)-tetrahydroquinolin-6-yl)-3-phenylurea Ethylsulfonyl Phenylurea Potential HDAC inhibition Structural analogy suggests sulfonyl groups enhance solubility/target engagement
CTDB 2-Cyanoethyl Diazenyl-benzonitrile Au electrodeposition Adsorbs at Au interfaces; detectable via SFG/DFG spectroscopy
1-(1-(Cyclopropanecarbonyl)-tetrahydroquinolin-6-yl)-3-phenylurea Cyclopropanecarbonyl Phenylurea Undisclosed (medicinal candidate) Similar handling guidelines to sulfonyl analogs; steric effects may alter binding
(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-tetrahydroquinolin-6-yl)acrylamide 4-Methoxyphenylsulfonyl Acrylamide-hydroxamate Antitumor (colorectal cancer) HDAC inhibition confirmed in vitro/in vivo; hydroxamate critical for activity
Benzothiazole-linked derivatives Variable (e.g., adamantyl) Benzothiazole-thiazole Enzyme/kinase inhibition Broad patent claims; heterocycles enhance target diversity

Research Implications

  • Sulfonyl vs. Carbonyl Groups : Ethylsulfonyl (target compound) and cyclopropanecarbonyl () substituents may differentially influence pharmacokinetics. Sulfonyl groups often enhance metabolic stability compared to esters .
  • Urea vs. Hydroxamate : Phenylurea in the target compound may lack the zinc-chelating capacity of hydroxamate-based HDAC inhibitors (), suggesting alternative mechanisms or targets.
  • Electrochemical vs. Medicinal Applications: Structural analogs like CTDB highlight the versatility of tetrahydroquinoline derivatives, though functional groups dictate application domains .

Q & A

Q. How can researchers optimize the synthesis of 1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and subsequent urea coupling. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for sulfonylation .
  • Temperature control : Maintain 60–80°C during sulfonylation to balance reaction rate and byproduct formation .
  • Catalysts : Use triethylamine or DMAP to facilitate urea bond formation .

Q. Table 1: Example Reaction Conditions

StepSolventTemperature (°C)CatalystYield (%)
SulfonylationDMF7065–75
Urea couplingTHFRTTriethylamine80–85

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regioselectivity of the ethylsulfonyl and phenylurea groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity (>95%) .
  • Infrared (IR) Spectroscopy : Detects key functional groups (e.g., S=O stretch at ~1150 cm1^{-1}, urea C=O at ~1650 cm1^{-1}) .

Q. How do structural features influence solubility and stability?

Methodological Answer:

  • Lipophilicity : The ethylsulfonyl group enhances membrane permeability but reduces aqueous solubility. Use logP calculations (e.g., via ChemAxon) to predict solubility .
  • Stability : The urea bond is prone to hydrolysis under acidic conditions. Stability studies in pH 7.4 buffer (37°C) over 48 hours are recommended .

Q. What are the primary reaction pathways for modifying this compound?

Methodological Answer:

  • Oxidation : The ethylsulfonyl group can be oxidized to sulfones using KMnO4_4 or CrO3_3, altering electronic properties .
  • Substitution : Electrophilic aromatic substitution on the phenyl ring (e.g., nitration) enables diversification of biological activity .

Q. How can researchers validate purity for biological assays?

Methodological Answer:

  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for in vitro studies) .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues .

Advanced Research Questions

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinases or GPCRs using the ethylsulfonyl group as a hydrogen-bond acceptor .
  • MD Simulations (GROMACS) : Simulate binding stability over 100 ns to identify conformational changes in target proteins .

Q. Table 2: Example Docking Parameters

SoftwareForce FieldGrid Size (Å)Sampling Algorithm
AutoDock VinaAMBER25 × 25 × 25Lamarckian GA

Q. How to resolve contradictions in biological activity data?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., concentration, incubation time) causing discrepancies .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC50_{50} normalized to cell line viability) .

Q. What catalytic systems enhance the compound’s synthetic scalability?

Methodological Answer:

  • Heterogeneous Catalysis : Use Pd/C or Ni nanoparticles for hydrogenation steps, improving yield and reducing metal leaching .
  • Flow Chemistry : Optimize residence time (2–5 min) and pressure (10–15 bar) for continuous sulfonylation .

Q. How to assess in vivo pharmacokinetics and metabolite profiling?

Methodological Answer:

  • LC-MS/MS : Quantify plasma concentration in rodent models (LOQ = 1 ng/mL) with isotopically labeled internal standards .
  • CYP450 Inhibition Assays : Identify major metabolites using human liver microsomes (HLMs) and UPLC-QTOF .

Q. What AI-driven tools optimize reaction design and data analysis?

Methodological Answer:

  • Reaction Pathway Prediction (ICReDD) : Combine quantum mechanics (DFT) with machine learning to predict optimal conditions .
  • COMSOL-AI Integration : Simulate heat/mass transfer in reactors to prevent exothermic runaway .

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